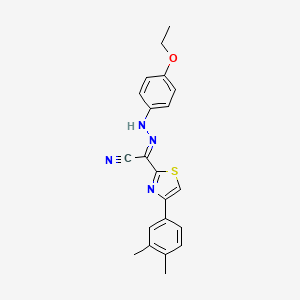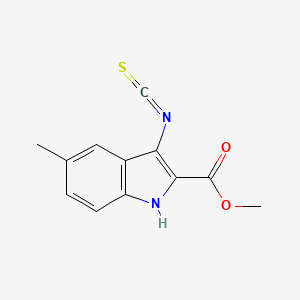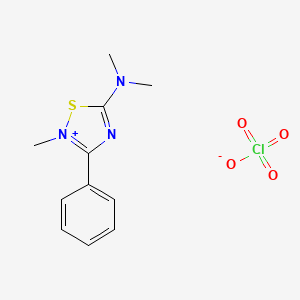
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate (DMAPT) is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. DMAPT is a member of the thiadiazole family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate exerts its biological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB.
Biochemical and Physiological Effects
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer, 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate has been shown to induce apoptosis and inhibit the growth of cancer cells by inhibiting the NF-κB signaling pathway. In inflammation, 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In neurodegenerative disorders, 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate in lab experiments is its ability to inhibit the NF-κB signaling pathway, which is a critical pathway involved in various diseases. Another advantage is its small molecular size, which allows for easy synthesis and modification. However, one limitation of using 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more water-soluble derivatives of 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate to improve its efficacy in certain experiments. Additionally, further studies are needed to investigate the potential therapeutic applications of 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate in other diseases, such as cardiovascular and metabolic disorders.
Conclusion
In conclusion, 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate is a small molecule inhibitor that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate exerts its biological effects through the inhibition of the NF-κB signaling pathway, and has various biochemical and physiological effects. While there are limitations to using 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate in lab experiments, there are several future directions for its research and development.
Métodos De Síntesis
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate can be synthesized through a multi-step process that involves the reaction of 2-amino-5-methylthiazole with dimethylformamide dimethyl acetal, followed by oxidation with hydrogen peroxide and the reaction with phenyl isothiocyanate. The resulting product is then reacted with perchloric acid to obtain 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB signaling pathway. In inflammation, 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Propiedades
IUPAC Name |
N,N,2-trimethyl-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N3S.ClHO4/c1-13(2)11-12-10(14(3)15-11)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGBAIVVBRFNEX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(N=C(S1)N(C)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2402522.png)
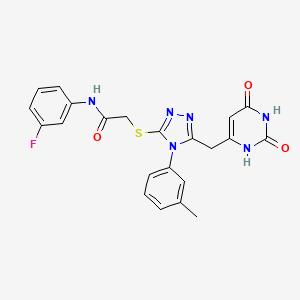
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2402527.png)
![Propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2402528.png)
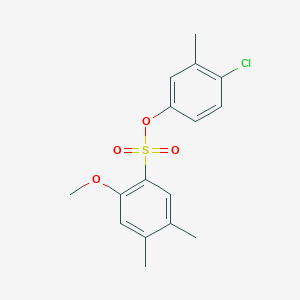
![2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2402530.png)
![1-(4-chlorophenyl)-N-[4-(propan-2-yloxy)benzyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2402532.png)
![1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2402533.png)
![4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2402535.png)

